molecular formula C17H20N2O2 B5991147 N-isobutyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-isobutyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B5991147
M. Wt: 284.35 g/mol
InChI Key: ZCMVIGMRPBLHPC-UHFFFAOYSA-N
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Description

The compound is a derivative of the quinoline class of compounds . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They have a wide range of pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or hydrolysis of 4-amino-2-quinolones .


Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoline derivatives are often used in the synthesis of related four-membered to seven-membered heterocycles . They can also undergo various reactions to form new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of a related compound, ISOBUTYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE, is 437.359 .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. Some quinoline derivatives have been found to have antibacterial activities .

Future Directions

The future directions in the research and development of quinoline derivatives could involve the synthesis of new derivatives with improved properties, the exploration of their biological activities, and their potential applications in drug development .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-10(2)8-18-17(21)14-9-19-11(3)7-12-5-4-6-13(15(12)19)16(14)20/h4-6,9-11H,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMVIGMRPBLHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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